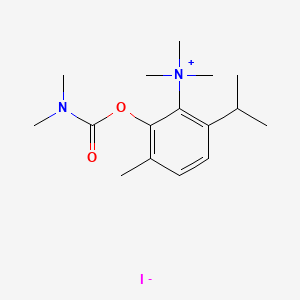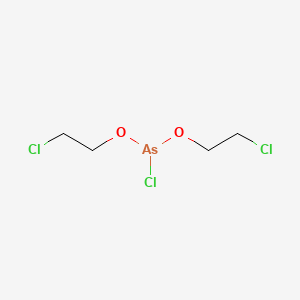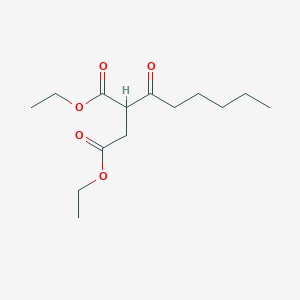
Diethyl 2-hexanoylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-hexanoylbutanedioate is an organic compound with the molecular formula C14H24O5 It is a diester derivative of butanedioic acid, featuring a hexanoyl group attached to the second carbon of the butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-hexanoylbutanedioate can be synthesized through the alkylation of diethyl malonate with hexanoyl chloride. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then reacts with hexanoyl chloride to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hexanoylbutanedioate undergoes various chemical reactions, including:
Alkylation: The enolate ion formed from this compound can react with alkyl halides to introduce additional alkyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a suitable catalyst.
Major Products Formed
Alkylation: Dialkylated malonic esters.
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
Diethyl 2-hexanoylbutanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-hexanoylbutanedioate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler diester used in similar alkylation reactions.
Diethyl 2,3-diisobutylsuccinate: Another diester with different alkyl groups, used in the production of polypropylene.
Uniqueness
Diethyl 2-hexanoylbutanedioate is unique due to the presence of the hexanoyl group, which imparts distinct chemical properties and reactivity compared to other diesters. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
7598-33-6 |
|---|---|
Molecular Formula |
C14H24O5 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
diethyl 2-hexanoylbutanedioate |
InChI |
InChI=1S/C14H24O5/c1-4-7-8-9-12(15)11(14(17)19-6-3)10-13(16)18-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
LSEFBDGMLXFCDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


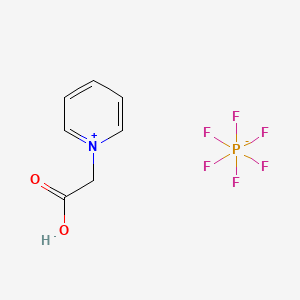
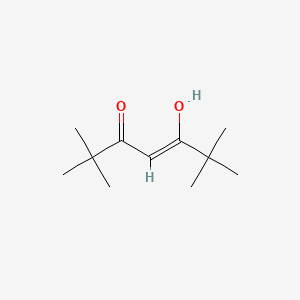
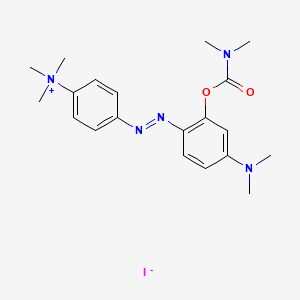

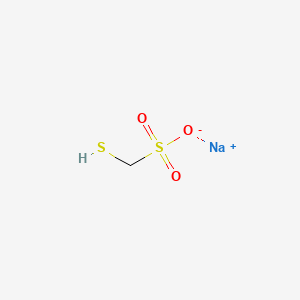
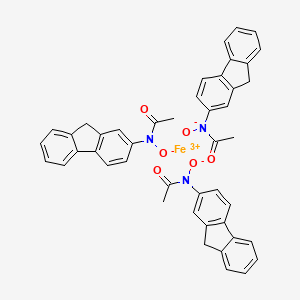
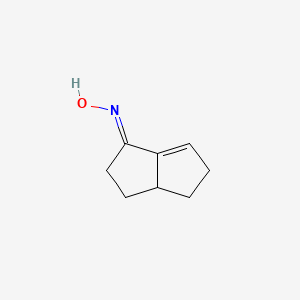
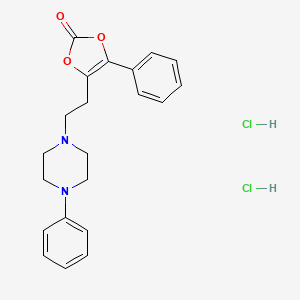
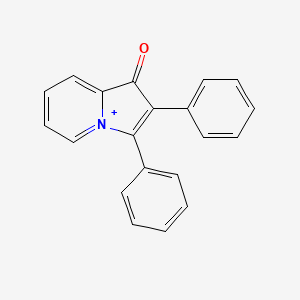
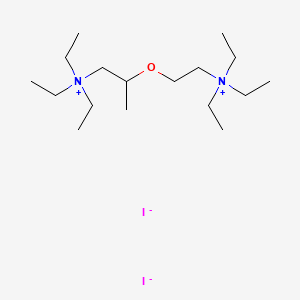
![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)
